(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
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Overview
Description
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a benzofuran ring, a phenylpyrazole moiety, and a dichlorophenyl group, making it a subject of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and phenylpyrazole intermediates. These intermediates are then coupled through a series of reactions, including:
Formation of Benzofuran Intermediate: This step often involves the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent to form the benzofuran ring.
Synthesis of Phenylpyrazole Intermediate: This can be achieved by reacting phenylhydrazine with an α,β-unsaturated ketone to form the pyrazole ring.
Coupling Reaction: The benzofuran and phenylpyrazole intermediates are then coupled using a base-catalyzed reaction to form the core structure.
Addition of Cyano and Dichlorophenyl Groups:
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and dichlorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
The compound is explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mechanism of Action
The mechanism of action of (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide: shares similarities with other benzofuran and pyrazole derivatives.
Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)benzimidazole exhibit similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-(2-thienyl)-pyrazole are also studied for their anti-inflammatory and anticancer properties.
Uniqueness
What sets this compound apart is its combination of structural elements, which confer unique chemical and biological properties. The presence of both benzofuran and pyrazole rings, along with the cyano and dichlorophenyl groups, allows for a wide range of interactions and applications that are not typically observed in simpler compounds.
Properties
IUPAC Name |
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16Cl2N4O2/c28-20-10-11-23(22(29)14-20)31-27(34)18(15-30)12-19-16-33(21-7-2-1-3-8-21)32-26(19)25-13-17-6-4-5-9-24(17)35-25/h1-14,16H,(H,31,34)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YURXCHDZCGECAM-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C(C#N)C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C(\C#N)/C(=O)NC5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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